![molecular formula C10H10BrNO2 B13659860 8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)
8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and an ethyl group at the 2nd position of the benzoxazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with bromine to introduce the bromine atom at the desired position. This is followed by the cyclization of the brominated intermediate with an appropriate amine under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazine ring can be reduced under specific conditions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazines with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Aplicaciones Científicas De Investigación
8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, resulting in different reactivity and properties.
8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
8-bromo-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
Clave InChI |
UGZROLGCGZVXSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)NC2=C(O1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


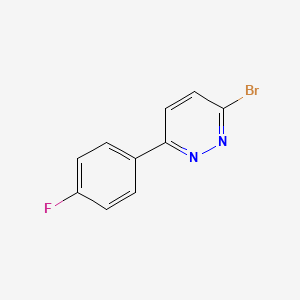
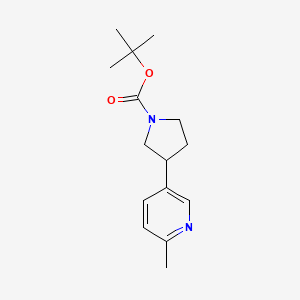

![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)
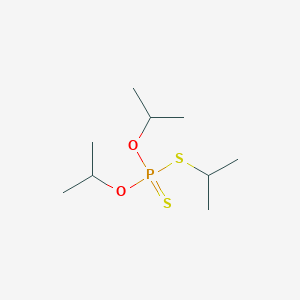
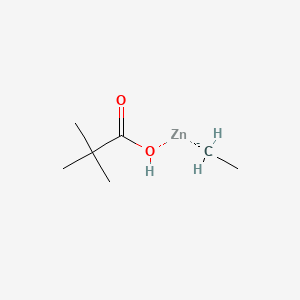
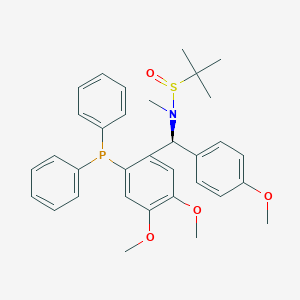
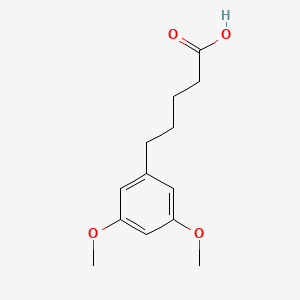
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
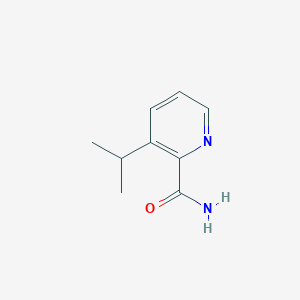
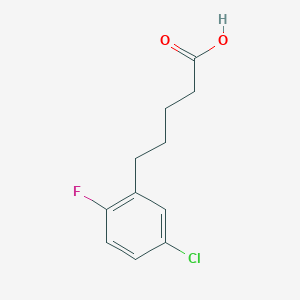
![5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13659870.png)
